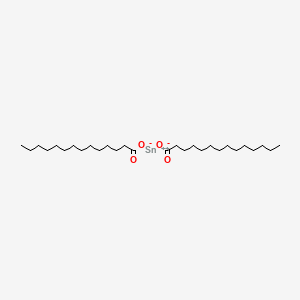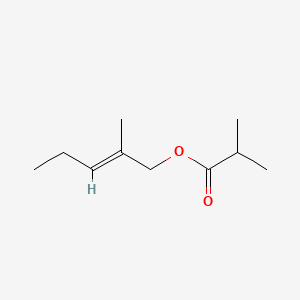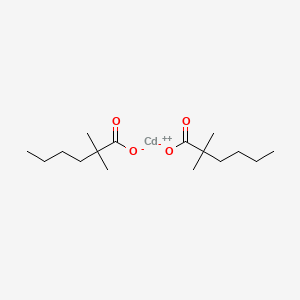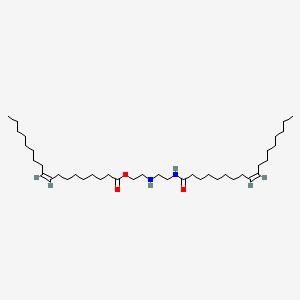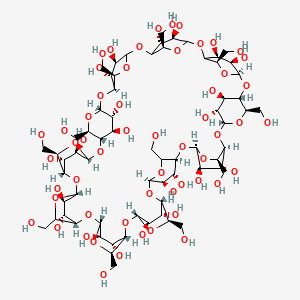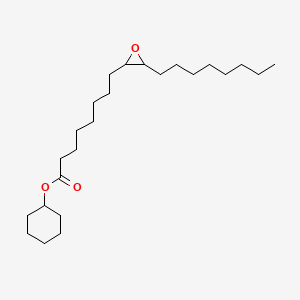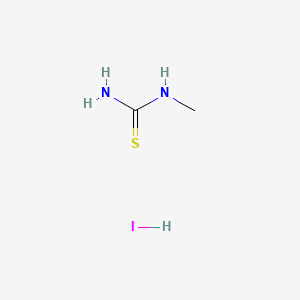
Methylthiourea monohydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylthiourea monohydroiodide is an organosulfur compound that belongs to the thiourea family. It is characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms and a methyl group. This compound is known for its reactivity with iodine and its derivatives, making it a subject of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Methylthiourea monohydroiodide can be synthesized through the reaction of methylthiourea with iodine in the presence of hydroiodic acid. The reaction typically involves mixing methylthiourea and iodine in a molar ratio of 1:1:1 in a solvent such as dichloromethane. The mixture is then stirred at room temperature until the reaction is complete, forming a solid product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade reactants and solvents, as well as optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Methylthiourea monohydroiodide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form disulfides and other sulfur-containing compounds.
Reduction: Can be reduced to form thiourea derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetone.
Major Products Formed:
Oxidation: Formation of disulfides and sulfoxides.
Reduction: Formation of thiourea derivatives.
Substitution: Formation of halogenated thiourea compounds.
科学的研究の応用
Methylthiourea monohydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in the development of therapeutic agents.
Industry: Used as a corrosion inhibitor for metals, particularly in acidic environments.
作用機序
The mechanism of action of methylthiourea monohydroiodide involves its interaction with molecular targets through the sulfur atom. This interaction can lead to the formation of disulfide bonds and other sulfur-containing structures. The compound’s reactivity with iodine and its derivatives also plays a significant role in its chemical behavior .
類似化合物との比較
Thiourea: Similar structure but lacks the methyl group.
N-Methylthiourea: Similar structure but does not contain the iodine component.
Methimazole: Contains a thione group but has a different overall structure.
Uniqueness: Methylthiourea monohydroiodide is unique due to its combination of a thiourea structure with an iodine component.
特性
CAS番号 |
93856-84-9 |
|---|---|
分子式 |
C2H7IN2S |
分子量 |
218.06 g/mol |
IUPAC名 |
methylthiourea;hydroiodide |
InChI |
InChI=1S/C2H6N2S.HI/c1-4-2(3)5;/h1H3,(H3,3,4,5);1H |
InChIキー |
BWKQVWQYYSAKHC-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)N.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


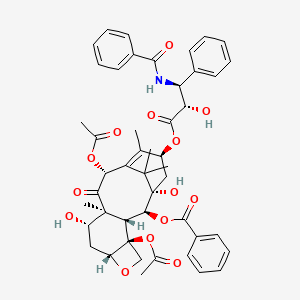
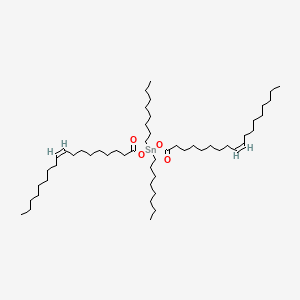


![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)

